molecular formula C5H10Cl2F3N3 B1407605 6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride CAS No. 760214-90-2

6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride

Cat. No.: B1407605
CAS No.: 760214-90-2
M. Wt: 240.05 g/mol
InChI Key: MGYZLZZQSDBHTH-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride is a high-purity chemical reagent of significant interest in medicinal chemistry and drug discovery. This tetrahydropyrimidine scaffold, featuring a trifluoromethyl group, is a key structural motif in the development of novel therapeutic agents. Researchers are exploring its potential as a core structure for immunomodulatory compounds, as closely related 6-(trifluoromethyl)pyrimidin-2-amine derivatives have been identified as potent and selective negative modulators of Toll-like Receptor 8 (TLR8), a promising target for treating inflammatory and autoimmune diseases . Furthermore, analogous pyrimidine structures with a trifluoromethyl substituent have been developed as potent and selective cyclooxygenase-2 (COX-2) inhibitors, demonstrating favorable pharmacokinetic profiles and efficacy in preclinical models . The presence of the trifluoromethyl group is a critical structural element known to enhance metabolic stability, membrane permeability, and binding affinity in drug candidates . This compound is intended for research and development purposes only and must be handled by qualified professionals. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F3N3.2ClH/c6-5(7,8)3-1-2-10-4(9)11-3;;/h3H,1-2H2,(H3,9,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYZLZZQSDBHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(NC1C(F)(F)F)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Overview

The preparation of the target compound typically involves the following key steps:

Representative Experimental Procedure

  • Cyclization via amidine salt and 1,3-propanediamine : According to Brown and Evans (1962), refluxing an amidine hydrochloride salt bearing a trifluoromethyl substituent with 1,3-propanediamine at elevated temperatures (ca. 140°C) for several hours results in the formation of the tetrahydropyrimidine core. The reaction proceeds with elimination of ammonia and formation of the heterocyclic ring.

  • Isolation and purification : After cooling, the reaction mixture solidifies. The crude product is recrystallized from isopropyl alcohol or similar solvents to afford the pure 6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride as white crystalline material with melting points typically in the range of 150–160°C.

Reaction Conditions and Yields

Step Reagents & Conditions Temperature Time Yield (%) Notes
Aminolysis/Cyclization 1,3-Propanediamine + trifluoromethyl-substituted ester or amidine salt 100–140°C reflux 3–21 hours ~60–75% Reaction under alcoholic or neat conditions; elimination of ammonia
Salt formation Treatment with HCl gas or aqueous HCl Room temperature 1–2 hours Quantitative Yields stable dihydrochloride salt

Mechanistic Insights

  • The reaction mechanism involves nucleophilic attack of the primary amine groups of 1,3-propanediamine on the electrophilic carbonyl or amidine carbon, followed by cyclization to form the six-membered tetrahydropyrimidine ring.

  • The trifluoromethyl group at the 6-position exerts a strong electron-withdrawing effect, which can influence the reactivity of intermediates and stabilize the final product.

  • Formation of the dihydrochloride salt improves the compound’s crystallinity and stability by protonating the amine groups.

Analytical Characterization

  • Melting Point : Typically 150–160°C for the dihydrochloride salt, consistent with literature values for similar tetrahydropyrimidines.

  • NMR Spectroscopy : ^1H NMR shows characteristic signals for the tetrahydropyrimidine ring protons; ^19F NMR confirms the trifluoromethyl group.

  • Mass Spectrometry : Confirms molecular ion consistent with C6H9F3N3 (free base) or its dihydrochloride salt.

  • Elemental Analysis : Matches calculated values for carbon, hydrogen, nitrogen, and chlorine.

Comparative Notes on Preparation Methods

Method Advantages Disadvantages Typical Yield Reference
Aminolysis of esters with 1,3-propanediamine Straightforward, moderate yields, broad substrate scope Requires elevated temperatures and long reaction times ~60%
Amidines + 1,3-propanediamine reflux High yield, one-step, cleaner reaction profile Availability of amidine salts can be limited 70–75%
Nitrile + 1,3-propanediamine cyclization Alternative route, useful for specific substituents Sometimes lower yields, longer reaction times Variable

Industrial and Scale-Up Considerations

  • The synthesis is amenable to scale-up due to the simplicity of reagents and reaction conditions.

  • Use of controlled heating and reflux apparatus ensures reproducibility.

  • Formation of the dihydrochloride salt facilitates isolation by filtration and enhances product stability during storage and transport.

  • Reaction parameters such as solvent choice, temperature, and reaction time are optimized to maximize yield and purity.

Summary Table of Preparation Data

Parameter Details
Starting Materials Trifluoromethyl-substituted esters, amidines, or nitriles; 1,3-propanediamine
Solvent Alcoholic solvents (ethanol, isopropanol) or neat conditions
Temperature 100–140°C reflux
Reaction Time 3–21 hours
Yield 60–75%
Product Form Dihydrochloride salt, white crystalline solid
Melting Point 150–160°C
Purification Recrystallization from isopropanol or similar solvents

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
One of the prominent applications of this compound is in the field of antiviral drug development. Research has shown that tetrahydropyrimidines can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For instance, studies have indicated that derivatives of this compound exhibit activity against viruses such as HIV and influenza by inhibiting reverse transcriptase and neuraminidase enzymes respectively .

Anticancer Properties
The compound has also been studied for its potential anticancer properties. It has been found to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulators and apoptosis-related proteins. These findings suggest that it could serve as a lead compound for developing new anticancer therapies .

Central Nervous System (CNS) Disorders
There is ongoing research into the use of this compound for treating CNS disorders such as depression and anxiety. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in neuropharmacology .

Agrochemicals

Pesticide Development
The trifluoromethyl group in this compound enhances its bioactivity, making it suitable for developing new pesticides. Research indicates that compounds with similar structures can exhibit herbicidal and fungicidal activities, which could lead to the development of safer and more effective agrochemicals .

Material Science

Polymer Chemistry
In material science, 6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride is being explored as a building block for synthesizing novel polymers with enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups can significantly alter the physical properties of polymers, making them suitable for high-performance applications .

Case Studies

Study Title Application Area Findings
Antiviral Activity of TetrahydropyrimidinesMedicinal ChemistryInhibition of HIV reverse transcriptase; potential lead for antiviral drugs .
Induction of Apoptosis in Cancer CellsAnticancer ResearchModulation of cell cycle regulators leading to apoptosis in various cancer cell lines .
Development of Novel PesticidesAgrochemical ResearchEnhanced bioactivity observed in trifluoromethyl-substituted compounds .
Synthesis of High-Performance PolymersMaterial ScienceImproved thermal stability and chemical resistance due to trifluoromethyl incorporation .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at 6-Position Molecular Formula Molecular Weight (g/mol) Key Features/Applications CAS Number References
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride -CF₃ C₅H₈F₃N₃·2HCl 240.054 High lipophilicity (due to -CF₃); pharmaceutical intermediate 760214-90-2
6-(Piperidin-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine -Piperidin-3-yl C₉H₁₈N₄ 182.27 Enhanced solubility (basic amine); potential CNS-targeting agent 1697240-23-5
6-(3-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine -3-Methylphenyl C₁₁H₁₅N₃ 189.26 Aromatic hydrophobicity; material science applications 1699790-24-3
5-(1H-Pyrazol-4-yl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride -Pyrazol-4-yl C₇H₁₂Cl₂N₅ 201.66 Heterocyclic substituent; ligand for metal coordination Not specified
1,4,5,6-Tetrahydropyrimidin-2-amine (unsubstituted) None C₄H₉N₃ 99.14 Base structure; used in gas-separation membranes (e.g., CO₂/N₂ selectivity) Not specified

Key Findings:

Trifluoromethyl (-CF₃) vs. Hydrocarbon Substituents :

  • The -CF₃ group in the target compound enhances electron-withdrawing effects and metabolic stability , making it advantageous in drug design for resisting oxidative degradation . In contrast, analogs like 6-(3-methylphenyl) (CAS: 1699790-24-3) prioritize aromatic interactions, which are critical in polymer membranes for gas separation .

Counterion Effects :

  • The dihydrochloride salt form improves aqueous solubility compared to free-base analogs (e.g., 1,4,5,6-tetrahydropyrimidin-2-amine), facilitating its use in biological assays .

Biological vs. Material Science Applications: While the trifluoromethyl derivative is tailored for drug discovery (e.g., kinase inhibitors or antiviral agents due to fluorophilicity), the unsubstituted analog (1,4,5,6-tetrahydropyrimidin-2-amine) has been experimentally validated for CO₂/N₂ selectivity in polyimide membranes, highlighting its role in environmental technologies .

Synthetic Accessibility: The trifluoromethyl variant is commercially available but listed as discontinued by suppliers like CymitQuimica, indicating challenges in large-scale production compared to non-fluorinated analogs .

Research Implications and Limitations

  • Pharmacological Potential: The -CF₃ group’s steric and electronic effects may enhance binding affinity in enzyme inhibition studies, though toxicity profiles require further validation.
  • Data Gaps: Limited experimental data on the compound’s thermodynamic properties (e.g., melting point, logP) hinder direct comparisons with analogs.
  • Competing Analogs : Piperidine- and pyrazole-substituted derivatives offer alternative scaffolds for drug development but lack fluorophilicity .

Biological Activity

6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride is a compound of interest due to its potential biological activity. This article reviews the biological properties, mechanisms of action, and therapeutic implications of this compound based on available literature.

  • Molecular Formula : C5_5H10_10Cl2_2F3_3N3_3
  • Molecular Weight : 240.06 g/mol

The compound has been studied for its inhibitory effects on various biological pathways. Specifically, it is known to interact with kinases and has shown potential as an inhibitor of the p38 MAPK pathway, which is crucial in inflammatory responses and autoimmune diseases. This inhibition can lead to reduced production of pro-inflammatory cytokines such as IL-1β, TNFα, and IL-6 .

Biological Activity and Therapeutic Potential

  • Anti-inflammatory Effects : The compound's ability to inhibit p38 MAPK suggests significant therapeutic potential in treating autoimmune conditions. Research indicates that p38 MAPK inhibitors can effectively reduce inflammation in models of arthritis .
  • Cytotoxicity Against Cancer Cells : Preliminary studies have indicated that derivatives of tetrahydropyrimidine compounds exhibit cytotoxic activity against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .
  • Cell Cycle Arrest and Apoptosis Induction : Research shows that certain derivatives can induce cell cycle arrest at the G0/G1 phase and promote apoptosis in cancer cells. Flow cytometric analyses have confirmed that treatment with these compounds leads to a significant increase in apoptotic populations .

Study 1: Inhibition of Pro-inflammatory Cytokines

A study conducted on the effects of tetrahydropyrimidine derivatives found that specific modifications enhanced their inhibitory effects on TNFα production in vitro. The structure-activity relationship highlighted that substituents at the 6-position (like trifluoromethyl) improved potency and bioavailability .

Study 2: Cytotoxicity Evaluation

In vitro assays were performed using an MTT assay to assess the cytotoxic effects of the compound on various cancer cell lines:

Cell LineIC50 (µM)Selectivity Index
HCT-1164.56.4
MCF-75.05.0
HeLa7.54.0

These results indicate a promising profile for further development as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride, and how can purity be optimized?

Methodological Answer:

  • Synthesis Protocol : Adapt methodologies from analogous tetrahydropyrimidine syntheses. For example, use tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) to neutralize HCl byproducts during amine coupling (similar to dispirophosphazene synthesis in ). Monitor reactions via thin-layer chromatography (TLC) for intermediate validation.
  • Purification : Column chromatography with silica gel and gradient elution (e.g., methanol/dichloromethane) to isolate the dihydrochloride salt. Confirm purity (>95%) via HPLC with UV detection at 254 nm .

Q. How can the structural and crystallographic properties of this compound be characterized?

Methodological Answer:

  • X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Collect intensity data on a single-crystal diffractometer and apply Rogers’ η or Flack’s x parameters to address enantiomorph-polarity ambiguities in non-centrosymmetric crystals .
  • Spectroscopic Analysis : Validate molecular structure via 1^1H/13^{13}C NMR (D2_2O as solvent for hydrochloride salts) and FT-IR to confirm amine (–NH2_2) and trifluoromethyl (–CF3_3) functional groups.

Q. What are the demonstrated applications of this compound in material science or pharmacology?

Methodological Answer:

  • Gas Separation Membranes : Screen for CO2_2/N2_2 selectivity using mixed-matrix membranes. Computational models (e.g., deep learning) predict performance, as seen in polyimide analogs like 1,4,5,6-tetrahydropyrimidin-2-amine derivatives .
  • Anti-inflammatory Activity : Test COX-1/COX-2 inhibition via in vitro assays (e.g., prostaglandin E2_2 ELISA). Molecular docking studies (AutoDock Vina) can identify binding affinities to enzyme active sites .

Advanced Research Questions

Q. How can computational models resolve discrepancies between predicted and experimental properties?

Methodological Answer:

  • Deep Learning Pipelines : Train models on datasets of pyrimidine derivatives to predict physicochemical properties (e.g., logP, solubility). Address outliers by re-optimizing hyperparameters or expanding training data (see for polyimide case studies).
  • Validation : Cross-check predictions with experimental data (e.g., measured solubility in PBS buffer at pH 7.4) and refine models using Bayesian optimization .

Q. What strategies address crystallographic data contradictions, such as twinning or pseudosymmetry?

Methodological Answer:

  • Twinning Analysis : Use SHELXD/SHELXE for initial phasing. For twinned data, apply the HKL-5 package to deconvolute overlapping reflections.
  • Pseudosymmetry : Employ the x parameter (incoherent scattering model) instead of η to avoid false chirality assignments in near-centrosymmetric structures .

Q. How can mechanistic studies elucidate the compound’s bioactivity at the molecular level?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions (e.g., COX-2) using GROMACS. Analyze hydrogen bonding and hydrophobic interactions between the trifluoromethyl group and catalytic residues.
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or analogs to guide SAR studies .

Key Research Findings

Structural Flexibility : The tetrahydropyrimidine core allows conformational adaptability, critical for binding to enzyme pockets (e.g., COX-2) .

Electron-Withdrawing Effects : The –CF3_3 group enhances stability against hydrolysis, making the compound suitable for aqueous-phase applications .

Data-Driven Discovery : Machine learning accelerates property prediction but requires experimental validation to address overfitting risks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride
Reactant of Route 2
6-(Trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.